CID 117940880
Description
Properties
CAS No. |
6610-24-8 |
|---|---|
Molecular Formula |
C16H30NaO2 |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
sodium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/b8-7-; |
InChI Key |
VPPNWOWGOVJMQZ-CFYXSCKTSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
Other CAS No. |
6610-24-8 |
Synonyms |
9-cis-Hexadecenoic Acid; n-7 Palmitoleate; Palmitoleate; cis-Palmitoleic Acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoleic Acid (sodium salt) can be synthesized through the neutralization of palmitoleic acid with sodium hydroxide. The reaction involves dissolving palmitoleic acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of Palmitoleic Acid (sodium salt).
Industrial Production Methods: Industrial production of Palmitoleic Acid (sodium salt) often involves the extraction of palmitoleic acid from natural sources such as sea buckthorn pulp oil. The extracted palmitoleic acid is then subjected to a two-step solvent crystallization and molecular distillation process to achieve high purity . The purified palmitoleic acid is then neutralized with sodium hydroxide to produce Palmitoleic Acid (sodium salt).
Types of Reactions:
Oxidation: Palmitoleic Acid (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions where the hydrogen atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed:
Oxidation: Formation of hydroperoxides and other oxidation products.
Reduction: Formation of palmitic acid.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
Food Industry
Functional Properties:
Sodium palmitoleate is used as an emulsifier and stabilizer in food products. Its ability to improve texture and consistency makes it valuable in formulations such as dressings, sauces, and dairy products.
Health Implications:
Epidemiological studies have suggested that higher levels of palmitoleic acid are associated with a lower risk of type 2 diabetes and metabolic syndrome. This has led to interest in its incorporation into functional foods aimed at improving metabolic health .
| Application | Description |
|---|---|
| Emulsifier | Stabilizes mixtures of oil and water in food products. |
| Health Supplement | Potential benefits for metabolic health. |
Pharmaceuticals
Therapeutic Uses:
Sodium palmitoleate has been investigated for its anti-inflammatory properties. Research indicates that it may modulate lipid metabolism and reduce insulin resistance, making it a candidate for treatments targeting metabolic disorders .
Case Study:
A study on the effects of palmitoleic acid on glucose metabolism demonstrated significant improvements in insulin sensitivity among participants consuming diets enriched with this fatty acid .
| Study Focus | Findings |
|---|---|
| Insulin Sensitivity | Improved insulin response in subjects consuming palmitoleic acid-rich diets. |
Agricultural Applications
Pesticide Formulations:
Sodium palmitoleate is utilized in the formulation of agricultural chemicals as a surfactant that enhances the efficacy of pesticides by improving their adherence to plant surfaces .
Soil Health:
Research has shown that fatty acids like sodium palmitoleate can promote beneficial microbial activity in soil, enhancing nutrient availability and plant growth .
| Application | Description |
|---|---|
| Surfactant | Enhances pesticide effectiveness by improving adherence. |
| Soil Amendment | Promotes beneficial microbial activity. |
Cosmetics and Personal Care
Emollient Properties:
In cosmetics, sodium palmitoleate serves as an emollient that helps to moisturize and soften skin. It is commonly found in lotions, creams, and hair care products.
Stability Agent:
Its use as a stabilizing agent helps maintain the integrity and shelf-life of cosmetic formulations .
| Application | Description |
|---|---|
| Emollient | Provides moisture and softness to skin formulations. |
| Stabilizer | Maintains product consistency and shelf life. |
Industrial Applications
Lubricants and Additives:
Sodium palmitoleate is employed in the manufacturing of lubricants due to its properties that reduce friction and wear. It is also used as an additive in various industrial processes .
Case Study:
Research into the use of fatty acids in lubricants has shown that incorporating sodium palmitoleate can enhance performance metrics such as wear resistance and thermal stability .
| Application | Description |
|---|---|
| Lubricant | Reduces friction in machinery applications. |
| Industrial Additive | Enhances performance characteristics of various products. |
Mechanism of Action
Palmitoleic Acid (sodium salt) exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It modulates the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation.
Insulin Sensitivity: It improves insulin sensitivity in liver and skeletal muscles by activating PPAR-alpha.
Wound Healing: It accelerates wound healing by promoting the formation of granulation tissue and remodeling.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural and Functional Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position | Functional Group |
|---|---|---|---|---|
| Sodium (Z)-hexadec-9-enoate | C₁₆H₂₉NaO₂ | 278.34 | C9 (Z) | Carboxylate (ionic) |
| Methyl (Z)-hexadec-9-enoate | C₁₇H₃₂O₂ | 268.43 | C9 (Z) | Ester (non-ionic) |
| Ethyl (Z)-hexadec-9-enoate | C₁₈H₃₄O₂ | 282.46 | C9 (Z) | Ester (non-ionic) |
| 3-Hydroxypropane-1,2-diyl dipalmitoleate | C₃₅H₆₂O₅ | 562.85 | C9 (Z) x2 | Diester (non-ionic) |
Key Insights :
- Ionic vs. Non-Ionic: The sodium salt’s carboxylate group enhances water solubility, making it suitable for aqueous systems, whereas methyl/ethyl esters are lipophilic, ideal for organic phases .
- Biological Activity : The dipalmitoleate derivative demonstrates anticancer activity (IC₅₀ = 1.7 μM against ovarian cancer cells) via CB1/FAAH1 modulation, while methyl palmitoleate serves as a flavor compound in food products .
Key Insights :
- Esterification Challenges : Low yields for ethyl esters (19%) reflect side reactions during acid-catalyzed processes, whereas enzymatic methods for methyl esters improve efficiency .
- Neutralization Efficiency : Sodium salt synthesis achieves near-quantitative yields due to straightforward acid-base reactions .
Key Insights :
- Pheromone Specificity : Ethyl esters are critical in pest control, with yeast-engineered strains producing Z9-14Ac (7.3 mg/L) for moth pheromone synthesis .
- Therapeutic Potential: Dipalmitoleate derivatives exhibit dual CB1 agonism and FAAH inhibition, suggesting neuroprotective applications .
Table 4: Hazard Profiles and Precautions
Key Insights :
Biological Activity
Sodium (Z)-hexadec-9-enoate, also known as sodium palmitoleate, is the sodium salt of palmitoleic acid, a monounsaturated fatty acid with a double bond at the ninth carbon. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₆H₃₃NaO₂
- Molecular Weight : 270.42 g/mol
- Structure : Contains a cis double bond at the ninth carbon position.
Biological Activities
Sodium (Z)-hexadec-9-enoate exhibits several biological activities, which can be categorized as follows:
1. Antimicrobial Properties
Research indicates that sodium palmitoleate possesses antimicrobial effects, making it potentially useful in food preservation and as an antibacterial agent. Studies have shown that it can inhibit the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
Sodium (Z)-hexadec-9-enoate has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as obesity and metabolic syndrome, where inflammation plays a critical role .
3. Metabolic Regulation
This compound has been linked to improved metabolic profiles in preclinical studies. It appears to enhance insulin sensitivity and lipid metabolism, which could have implications for managing conditions like type 2 diabetes .
The biological effects of sodium (Z)-hexadec-9-enoate are thought to arise from its interactions with various molecular targets:
- Enzyme Modulation : It may inhibit specific enzymes involved in lipid metabolism and inflammation.
- Receptor Interaction : The compound can interact with receptors that regulate metabolic processes, including peroxisome proliferator-activated receptors (PPARs) which are crucial for fatty acid metabolism .
Case Studies and Research Findings
Several studies have explored the biological activities of sodium (Z)-hexadec-9-enoate:
Study 1: Antimicrobial Activity
A study demonstrated that sodium palmitoleate showed significant antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 16 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .
Study 2: Anti-inflammatory Effects
In vitro experiments revealed that sodium (Z)-hexadec-9-enoate reduced the secretion of pro-inflammatory cytokines in adipocytes exposed to lipopolysaccharides (LPS). This suggests a potential role in managing obesity-related inflammation .
Study 3: Metabolic Benefits
A research study on mice indicated that supplementation with sodium palmitoleate improved insulin sensitivity and reduced body fat accumulation compared to control groups. The findings suggest its potential as a dietary supplement for metabolic health .
Comparative Analysis with Similar Compounds
The table below compares sodium (Z)-hexadec-9-enoate with structurally similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Palmitoleic Acid | C₁₆H₃₂O₂ | Natural fatty acid; important for cell membranes |
| Methyl Palmitoleate | C₁₆H₃₄O₂ | Methyl ester form; used in biodiesel production |
| Oleic Acid | C₁₈H₃₄O₂ | Contains a double bond at position 9; widely found in olive oil |
| Linoleic Acid | C₁₈H₃₄O₂ | Polyunsaturated fatty acid; essential nutrient |
Sodium (Z)-hexadec-9-enoate is distinguished by its specific cis configuration at the ninth carbon, influencing its biological properties and enhancing its solubility and bioavailability compared to other fatty acids .
Q & A
Advanced Research Question
- Replication : Repeat experiments with both (R)- and (S)-enantiomers, as biological systems may exhibit stereoselectivity .
- Ecological variables : Test under varying temperatures, humidity, and pheromone competitor presence to identify confounding factors .
- Analytical validation : Use chiral HPLC to confirm enantiomeric purity and rule out contamination .
What statistical approaches are suitable for meta-analyses of Sodium (Z)-hexadec-9-enoate studies?
Advanced Research Question
- Literature search : Employ systematic review frameworks (e.g., PRISMA) with keywords like "palmitoleic acid sodium" and "Zygaenidae pheromones" .
- Heterogeneity assessment : Use Cochran’s Q-test or I² statistics to evaluate variability across studies (e.g., differences in synthesis methods or bioassay designs) .
- Dose-response analysis : Apply random-effects models if studies report varying concentrations .
How can thermodynamic properties of Sodium (Z)-hexadec-9-enoate be experimentally determined?
Advanced Research Question
- Calorimetry : Measure enthalpy changes via differential scanning calorimetry (DSC) during saponification or hydrolysis .
- Computational modeling : Use density functional theory (DFT) to predict reaction thermochemistry, cross-referenced with methyl ester data (e.g., ΔrH° for hydrogenation reactions) .
What analytical techniques are optimal for quantifying Sodium (Z)-hexadec-9-enoate in complex matrices?
Basic Research Question
- Chromatography : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methylation) for volatile analysis .
- Spectroscopy : UV-Vis spectroscopy at 200–300 nm to detect conjugated double bonds in the Z-configuration .
How can researchers mitigate biases in studies on Sodium (Z)-hexadec-9-enoate’s environmental impact?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
